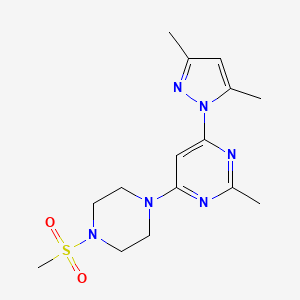

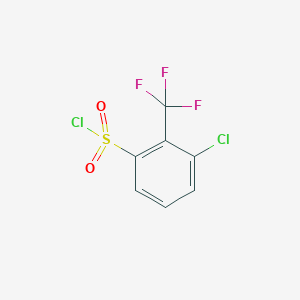

![molecular formula C19H15ClO5 B2803314 [(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 690679-66-4](/img/structure/B2803314.png)

[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, has a CAS Number of 690679-66-4 . It has a molecular weight of 358.78 and a molecular formula of C19H15ClO5 . The compound is stored at a temperature of 28°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H15ClO5/c1-11-13-8-15(20)17(24-10-18(21)22)9-16(13)25-19(23)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 577.9±50.0 °C at 760 mmHg . The compound’s melting point is not available .Scientific Research Applications

Synthesis and Antibacterial Activity

A significant body of research revolves around the synthesis of derivatives of coumarin-based compounds and their evaluation for antimicrobial activities. Compounds synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been explored for their potential against both Gram-positive and Gram-negative bacteria. Derivatives such as Schiff's bases, formic acid hydrazides, acetic acid hydrazides, and thiosemicarbazides have been synthesized and tested for their antimicrobial properties, showcasing the versatility of these compounds in generating potentially bioactive molecules (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Photoactive Polyelectrolytes

In materials science, derivatives of 2H-chromenes have been utilized to create photoactive polyelectrolytes. By esterifying cellulose with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and further modification, researchers have developed water-soluble polyelectrolytes adorned with photochemically active chromene moieties. These derivatives have been explored for their light-triggered photodimerization properties, which could be of interest in designing smart materials that respond to light (Wondraczek, Pfeifer, & Heinze, 2012).

Antitumor Activities

The exploration of coumarin derivatives for antitumor activity has also been a significant area of interest. Novel compounds incorporating the coumarin scaffold have been synthesized and tested against various human cancer cell lines, indicating the potential of these molecules as anticancer agents. Studies have focused on developing molecules with enhanced inhibitory activity against tumor cells, comparing their efficacy to known therapeutic agents (Shi et al., 2020).

Structural and Mechanistic Insights

Research has also delved into understanding the crystal structure of coumarin derivatives, providing insights into the molecular configuration and interaction patterns that could influence their biological activities. For instance, the crystal structure analysis of 7,8-benzocoumarin-4-acetic acid reveals the planarity of the fused-ring system and the orientation of side chains, which may play a role in its interactions with biological targets (Swamy, Gowda, Gowda, & Basanagouda, 2015).

Safety and Hazards

properties

IUPAC Name |

2-(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO5/c1-11-13-8-15(20)17(24-10-18(21)22)9-16(13)25-19(23)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCSUAMITWDROU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

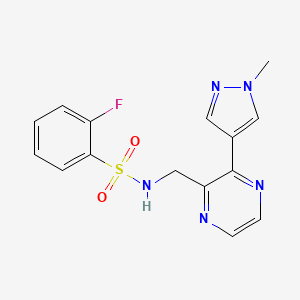

![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)

![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)

![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)

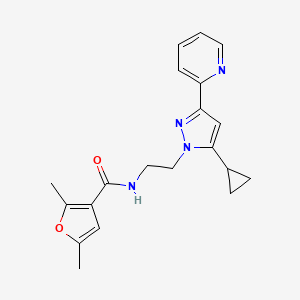

![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)

![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one](/img/structure/B2803248.png)

![2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2803250.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803251.png)

![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2803253.png)

![(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2803254.png)